Sofiniclin

Description

SOFINICLINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

See also: Sofinicline Benzenesulfonate (has salt form).

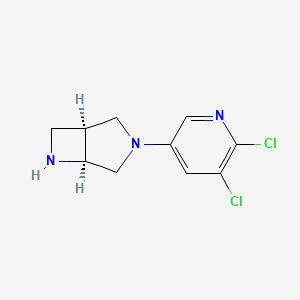

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYQLWSBRANKQ-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000842 | |

| Record name | 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799279-80-4 | |

| Record name | Sofinicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799279804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofinicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOFINICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQC232V4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sofiniclin (ABT-894): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofiniclin (ABT-894) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. Investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action centers on modulating cholinergic neurotransmission in key brain regions associated with cognition and attention. This technical guide provides an in-depth analysis of this compound's pharmacological profile, including its binding affinity, functional activity, and the downstream signaling pathways it is proposed to modulate. Detailed experimental protocols from preclinical and clinical studies are also presented to provide a comprehensive understanding of the scientific evaluation of this compound.

Introduction

This compound, also known as ABT-894, was developed as a potential non-stimulant therapy for ADHD.[1] The rationale for its development stems from the well-established role of the cholinergic system, particularly α4β2 nAChRs, in cognitive processes such as attention and working memory, which are often impaired in individuals with ADHD.[2] By selectively targeting these receptors, this compound was designed to enhance cholinergic signaling and thereby ameliorate the core symptoms of ADHD.[1]

Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is its interaction with nAChRs, a family of ligand-gated ion channels. It exhibits a high affinity and agonist activity, particularly at the α4β2 and α6β2* subtypes.[2]

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of this compound for various nAChR subtypes. These studies have demonstrated its high affinity for α4β2* and α6β2* receptors.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| α4β2* nAChR | [125I]-Epibatidine | Rat Striatum | 1.3 | [3] |

| α6β2* nAChR | [125I]-α-Conotoxin MII | Rat Striatum | 1.9 | [3] |

Functional Activity

| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |

| α4β2 nAChR | Not Specified | Not Specified | 0.1 | [4] |

Note: The available data for the IC50 value is for Sofinicline benzenesulfonate (B1194179) and the specific assay conditions were not detailed in the source.

Signaling Pathways

The activation of α4β2 nAChRs by an agonist like this compound is believed to initiate a cascade of downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Ion Channel Gating and Neuronal Excitation

The canonical mechanism of nAChR activation involves the opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, increasing the likelihood of an action potential and subsequent neurotransmitter release.

Modulation of Neurotransmitter Release

Electrophysiological studies have indicated that this compound enhances the release of key neurotransmitters, such as dopamine and norepinephrine, in brain regions critical for attention and executive function, including the prefrontal cortex and striatum.[2] This modulation of neurotransmitter release is a likely contributor to its potential therapeutic effects in ADHD.

Experimental Protocols

Preclinical Studies

The binding affinity of this compound for nAChR subtypes was determined using radioligand binding assays with rat striatal membranes.[3]

-

α4β2 nAChR Binding:*

-

Radioligand: [125I]-Epibatidine.[3]

-

Procedure: Rat striatal sections were incubated with [125I]-epibatidine in the presence of 100 nM α-conotoxin MII to block binding to α6β2* nAChRs.[3]

-

Analysis: Non-specific binding was determined in the presence of a saturating concentration of a non-labeled ligand. The binding was quantified by measuring the radioactivity of the washed membranes.[3]

-

-

α6β2 nAChR Binding:*

This compound demonstrated efficacy in preclinical animal models of cognition and attention.[5] While specific details of the models used for this compound are not extensively published, rodent behavioral models are commonly used to assess attention, working memory, and impulsivity. These may include tasks such as the five-choice serial reaction time task (5-CSRTT) for attention and impulsivity, and the Morris water maze or radial arm maze for spatial learning and memory.

Clinical Trials

A significant clinical investigation of this compound was a Phase II, randomized, double-blind, placebo-controlled, crossover study in adults with ADHD (NCT00429091).[5][6]

-

Study Design:

-

Participants: 243 adults (aged 18-60) meeting DSM-IV-TR criteria for ADHD.[5]

-

Interventions: Participants were randomized to one of four dose regimens of ABT-894 (1, 2, and 4 mg once daily [QD], or 4 mg twice daily [BID]), or the active comparator atomoxetine (B1665822) (40 mg BID), versus placebo for 28 days.[5][6]

-

Crossover: Following a 2-week washout period, participants crossed over to the alternative treatment (active or placebo) for another 28 days.[5][6]

-

-

Primary Efficacy Endpoint:

-

Key Findings:

-

The 4 mg BID dose of ABT-894 demonstrated a statistically significant improvement in the CAARS:Inv Total score compared to placebo.[5][7]

-

The efficacy of the 4 mg BID dose of ABT-894 was comparable to that of atomoxetine.[7]

-

Lower doses of ABT-894 did not show a statistically significant improvement over placebo.[5]

-

Conclusion

This compound (ABT-894) is a selective α4β2 nAChR agonist that has shown promise as a potential treatment for ADHD. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission through the activation of these receptors, leading to the modulation of key neurotransmitter systems involved in cognitive function. Preclinical studies demonstrated its efficacy in animal models of attention and cognition, and a Phase II clinical trial provided evidence of its potential therapeutic benefit in adults with ADHD. While further development of this compound was discontinued, the research into its mechanism of action has contributed valuable insights into the role of the α4β2 nAChR as a therapeutic target for cognitive disorders.

References

- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sofinicline: A Technical Guide to its Nicotinic Acetylcholine Receptor Subtype Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (ABT-894) is a novel and potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its therapeutic potential in neurological and psychiatric disorders, most notably attention-deficit/hyperactivity disorder (ADHD).[1][2] This technical guide provides an in-depth overview of sofinicline's interaction with nAChR subtypes, presenting quantitative data on its binding affinity and functional potency. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and drug development efforts in this area.

Core Target Receptor Subtypes

Sofinicline exhibits a high affinity and selectivity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in cognitive processes such as learning, memory, and attention.[1][2] It is considered a full agonist at α4β2 nAChRs.[1] Sofinicline also demonstrates significant potency at the α6β2* nAChR subtype, which is predominantly located on dopaminergic neurons in the brain.[3][4]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for sofinicline's binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.

Table 1: Sofinicline Binding Affinity (Ki) at nAChR Subtypes

| Radioligand | nAChR Subtype | Tissue/Cell Line | Ki (nM) | Reference |

| [¹²⁵I]Epibatidine | α4β2 | Rat Striatum | 1.3 | [5][6] |

| [¹²⁵I]α-conotoxinMII | α6β2 | Rat Striatum | 1.9 | [5][6] |

* Indicates the potential presence of other subunits in the receptor complex.

Table 2: Sofinicline Functional Potency (EC50) at nAChR Subtypes

| Assay Type | nAChR Subtype | Cell Line | EC50 (µM) | Reference |

| Calcium Influx (FLIPR) | α4β2 | HEK293 | Data not available for sofinicline, but related α4β2 agonists show sub-micromolar to low micromolar potency in this assay. | |

| Calcium Influx (FLIPR) | α3β4 | HEK293 | Data not available for sofinicline, but related α4β2 agonists show weaker potency compared to α4β2. | |

| Electrophysiology | α4β2 | Xenopus oocytes | Data not available for sofinicline, but related compounds show potent partial to full agonism. | [7] |

| Electrophysiology | α6β2* | Not available | Not available | |

| Electrophysiology | α7 | Xenopus oocytes | Sofinicline is reported to have low to no activity at α7 nAChRs. | [8] |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methods used to characterize nAChR ligands.[9][10][11][12]

Objective: To determine the binding affinity (Ki) of sofinicline for nAChR subtypes using a competition binding assay.

Materials:

-

Radioligands: [³H]Epibatidine (for α4β2* and other high-affinity subtypes), [¹²⁵I]α-conotoxin MII (for α6β2*).

-

Tissue/Cell Membranes: Rat striatal membranes or membranes from cell lines stably expressing the nAChR subtype of interest.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

-

Competitors: Unlabeled sofinicline, nicotine (B1678760) (for non-specific binding determination).

-

Equipment: 96-well filter plates, vacuum filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of unlabeled sofinicline. For total binding, add only radioligand and buffer. For non-specific binding, add radioligand and a high concentration of a competing ligand (e.g., 10 µM nicotine).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Influx Assay (FLIPR)

This protocol is a generalized procedure for measuring nAChR activation using a Fluorometric Imaging Plate Reader (FLIPR).[13][14][15][16][17]

Objective: To determine the functional potency (EC50) of sofinicline as an agonist at nAChR subtypes by measuring changes in intracellular calcium.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the nAChR subtype of interest.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Buffers:

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing the calcium indicator dye and probenecid (B1678239) (to prevent dye leakage).

-

Assay Buffer: HBSS with 20 mM HEPES.

-

-

Agonist: Sofinicline at various concentrations.

-

Equipment: FLIPR instrument, 384-well black-walled, clear-bottom plates.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the target nAChR into 384-well plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the loading buffer containing the calcium indicator dye to each well. Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of sofinicline in assay buffer.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the sofinicline solutions to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium upon receptor activation. Plot the peak fluorescence response against the logarithm of the sofinicline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist like sofinicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and the activation of various downstream signaling cascades.

Caption: Sofinicline-mediated activation of nAChRs and downstream signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of sofinicline.

Caption: Workflow for determining sofinicline's binding affinity.

Experimental Workflow for FLIPR Calcium Assay

This diagram outlines the process for assessing the functional potency of sofinicline.

Caption: Workflow for determining sofinicline's functional potency.

Conclusion

Sofinicline is a selective agonist for α4β2 and α6β2* nicotinic acetylcholine receptors. Its high potency at these subtypes underlies its potential for therapeutic intervention in disorders characterized by cholinergic and dopaminergic dysfunction. The provided quantitative data and detailed experimental protocols offer a foundation for further investigation into the nuanced pharmacology of sofinicline and the development of next-generation nAChR-targeting therapeutics. The visualization of the associated signaling pathways provides a framework for understanding the downstream cellular consequences of sofinicline's receptor engagement.

References

- 1. researchgate.net [researchgate.net]

- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α6β2*-subtype nicotinic acetylcholine receptors are more sensitive than α4β2*-subtype receptors to regulation by chronic nicotine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdspdb.unc.edu [pdspdb.unc.edu]

- 13. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. researchgate.net [researchgate.net]

- 16. moleculardevices.com [moleculardevices.com]

- 17. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Sofinicline: A Technical Guide to an α4β2 Nicotinic Receptor Agonist

Abstract

Sofinicline (also known as ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It was investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with development reaching Phase II clinical trials.[1][2][3][4] This document provides a comprehensive technical overview of Sofinicline, including its chemical properties, mechanism of action, binding affinity, and a summary of its clinical development. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Properties

Sofinicline is a small molecule belonging to the polyhalopyridines class of organic compounds.[5] Its chemical structure features a 3,6-diazabicyclo[3.2.0]heptane core linked to a dichlorinated pyridine (B92270) ring.

| Property | Value | Source |

| IUPAC Name | (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | PubChem |

| Synonyms | ABT-894, A-422894 | [6] |

| CAS Number | 799279-80-4 | [7] |

| Molecular Formula | C10H11Cl2N3 | [6][8] |

| Molecular Weight | 244.12 g/mol | [6][8] |

Mechanism of Action

Sofinicline acts as an agonist at the α4β2 subtype of the nicotinic acetylcholine receptor.[1][2][3] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and attention.[1] Upon binding, Sofinicline mimics the action of the endogenous neurotransmitter acetylcholine, inducing a conformational change in the receptor that opens an ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to neuronal excitation and neurotransmitter release.

Signaling Pathway

The activation of α4β2 nAChRs by an agonist like Sofinicline initiates a cascade of intracellular events. The initial influx of Ca2+ is a critical trigger for downstream signaling. While the complete signaling network is complex and can be cell-type specific, a generally accepted pathway involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to neuronal plasticity and survival.

Binding Affinity

Sofinicline demonstrates high affinity for the α4β2 nAChR. The binding affinity is typically determined through radioligand binding assays.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |

| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [7] |

| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [7] |

Note: The α4β2 notation indicates the measurement in the presence of α-CtxMII to block α6β2* nAChRs.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of Sofinicline to α4β2* and α6β2* nAChRs was determined using rat striatal sections.[7]

-

Tissue Preparation: Rat striatal sections are prepared for the assay.

-

α6β2 nAChR Assay:* The levels of α6β2* nAChRs are assayed using the radioligand ¹²⁵I-α-conotoxinMII (α-CtxMII) with a specific activity of 2200 Ci/mmol.[7]

-

α4β2 nAChR Assay:* The α4β2* nAChRs are measured by determining the binding of ¹²⁵I-epibatidine (specific activity of 2200 Ci/mmol) in the presence of 100 nM α-CtxMII to block the α6β2* nAChRs.[7]

-

Incubation and Washing: The tissue sections are incubated with the radioligand and varying concentrations of Sofinicline. Following incubation, the sections are washed to remove unbound radioligand.

-

Detection and Analysis: The sections are exposed to Kodak MR film.[7] The optical density readings are converted to fmol/mg of tissue using ¹²⁵I-standards to determine the amount of bound radioligand.[7] The Ki values are then calculated from competition binding curves.

Preclinical & Clinical Development

Sofinicline was primarily investigated for its potential as a non-stimulant treatment for ADHD.[1][2][3] Preclinical studies in animal models showed promising results, leading to its advancement into human clinical trials.

Preclinical Studies

In a monkey model of Parkinson's disease, Sofinicline (0.001 to 0.10 mg/kg, p.o.) demonstrated a significant reduction in levodopa-induced dyskinesias (LIDs) compared to a vehicle.[7] However, at a dose of 0.1 mg/kg, it did not decrease LIDs in monkeys with severe nigrostriatal damage.[7]

Clinical Trials for ADHD

Sofinicline underwent Phase I and Phase II clinical trials for the treatment of ADHD in adults.[1][2][3] One notable Phase II trial was a dose-ranging study identified as NCT00429091, which also included a comparison with atomoxetine, an approved non-stimulant medication for ADHD.[1][4] The trials indicated that Sofinicline was generally well-tolerated and showed efficacy comparable to that of atomoxetine.[1][2][3] However, further development appears to have been discontinued.

Table of Sofinicline Clinical Trials for ADHD:

| Clinical Trial ID | Phase | Status | Condition | Interventions |

| NCT00429091 | Phase 2 | Completed | Attention Deficit Hyperactivity Disorder (ADHD) | Sofinicline, Atomoxetine |

Synthesis

Conclusion

Sofinicline is a well-characterized α4β2 nicotinic receptor agonist that showed initial promise as a non-stimulant treatment for ADHD. Its high binding affinity and selectivity for the α4β2 receptor subtype made it a compelling candidate for modulating cognitive processes. Although its clinical development was not pursued to completion, the data and experimental protocols associated with Sofinicline remain a valuable resource for the ongoing research and development of novel nAChR-targeting therapeutics. Further studies would be needed to fully elucidate its pharmacokinetic profile and to explore its potential in other neurological and psychiatric disorders.[1][2][3]

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Central Nervous System Pharmacodynamics of Sofiniclin (ABT-894)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sofiniclin (ABT-894) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] Developed as a potential non-stimulant therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action is centered on the modulation of key neurotransmitter systems in the Central Nervous System (CNS), including the dopaminergic and cholinergic pathways.[1][2][3][4] This document provides a comprehensive overview of the CNS pharmacodynamics of this compound, detailing its binding and functional activity, its influence on neurotransmitter release, and the experimental methodologies used to characterize these properties.

Core Mechanism of Action

This compound exerts its effects by acting as an agonist at presynaptic nAChRs. These receptors are ligand-gated ion channels that play a crucial role in regulating neurotransmission. The binding of this compound to the α4β2 nAChR initiates a conformational change in the receptor, opening a central ion pore. This allows the influx of cations, primarily Sodium (Na+) and Calcium (Ca2+), into the neuron. The resulting depolarization of the presynaptic terminal triggers the release of various neurotransmitters, most notably dopamine (B1211576), into the synaptic cleft.[5][6][7] This modulation of dopamine release in critical brain regions, such as the nucleus accumbens and prefrontal cortex, is believed to be the primary mechanism underlying its therapeutic potential.[5][8]

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by this compound at the presynaptic terminal.

Quantitative Pharmacodynamics

The interaction of this compound with various nAChR subtypes has been quantified through receptor binding and functional assays. The data highlight its high affinity and selectivity for the α4β2 receptor.

Table 1: Receptor Binding Affinity of this compound

Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

| nAChR Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) | Reference |

| α4β2 | [¹²⁵I]epibatidine | Rat Striatal Sections | 1.3 | [3][4] |

| α6β2 | [¹²⁵I]α-conotoxinMII | Rat Striatal Sections | 1.9 | [3][4] |

Note: [¹²⁵I]epibatidine binding in the presence of α-CtxMII is commonly used to assay α4β2 nAChRs, while [¹²⁵I]α-conotoxinMII is used for α6β2* nAChRs.*[3]

Table 2: Functional Activity of this compound

Functional activity is determined by the half-maximal effective concentration (EC50), the concentration at which the drug elicits 50% of its maximal response.[9] A lower EC50 value indicates greater potency.

| nAChR Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |

| Human α4β2 | Calcium Influx (FLIPR) | HEK293 | 0.4 | [3] |

| Human α3β4 | Calcium Influx (FLIPR) | HEK293 | 1.5 | [3] |

Note: While some literature considers this compound a full agonist at α4β2 nAChRs, quantitative Emax values (maximal effect) are not consistently reported.[1]

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on established in vitro and in vivo methodologies.

Protocol: Radioligand Receptor Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled drug (this compound) against a radiolabeled ligand that has a known affinity for the target receptor.

Methodology:

-

Membrane Preparation: Tissues from specific brain regions (e.g., rat striatum) or cultured cells expressing the nAChR subtype of interest (e.g., HEK293) are homogenized in a cold lysis buffer.[10] The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The pellet is washed and resuspended in an assay buffer.[10]

-

Competitive Binding Incubation: The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]epibatidine for α4β2 nAChRs) and a range of concentrations of unlabeled this compound.[3][10][11]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[10][12] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[10]

-

Quantification: Scintillation fluid is added to the filters, and the radioactivity retained on them is measured using a scintillation counter (e.g., a MicroBeta counter).[10]

-

Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases. The data are plotted to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[11]

Workflow Diagram:

Protocol: In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release.[13][14]

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens) in a laboratory animal (e.g., a rat).[13] The animal is allowed to recover from the surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the guide cannula.[13][15] The probe is continuously perfused at a low, constant flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid, aCSF).[16]

-

Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF flowing through the probe.[16][17] The outflowing liquid, called the dialysate, is collected at regular intervals (e.g., every 10-20 minutes) into collection vials.[16]

-

Baseline and Drug Administration: After a stabilization period to establish a baseline level of neurotransmitter release, this compound is administered to the animal (e.g., via intraperitoneal injection or reverse dialysis through the probe).

-

Sample Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).[13]

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are compared to the pre-drug baseline levels to determine the effect of this compound on neurotransmitter release.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine-dopamine interactions in the pathophysiology and treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC50 - Wikipedia [en.wikipedia.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

The Preclinical Pharmacokinetic Profile of Sofiniclin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofiniclin (ABT-894) is a potent and selective α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. A thorough understanding of its pharmacokinetic profile in preclinical models is paramount for the translation of this compound into clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely mice and monkeys. The data presented herein reveals significant species-specific differences in the clearance mechanisms of this compound, a critical consideration for extrapolating preclinical findings to humans. While detailed quantitative pharmacokinetic parameters for the parent drug are not extensively published, this guide synthesizes the available information on its disposition and metabolic fate, alongside detailed experimental methodologies and relevant biological pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the α4β2 subtype of nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes neuronal depolarization and modulates the release of various neurotransmitters.

The signaling cascade initiated by the activation of α4β2 nAChRs by this compound is believed to involve the Phosphoinositide 3-kinase (PI3K)-Akt pathway. This pathway is a crucial regulator of cell survival, proliferation, and synaptic plasticity.

Pharmacokinetics in Preclinical Models

The pharmacokinetic properties of this compound have been primarily investigated in mice and monkeys. These studies have revealed important differences in how these species handle the drug.

Absorption

Distribution

Tissue distribution studies in mice following administration of [14C]this compound have shown that the drug is widely distributed throughout the body.[2]

Metabolism

The metabolism of this compound displays notable species-specific differences.[2][3]

-

In Vitro Studies: In hepatocyte incubations from mice, rats, dogs, monkeys, and humans, this compound showed a slow turnover rate, with over 90% of the parent compound remaining after 4 hours.[3] The primary metabolites detected across these species were M3 (carbamoyl glucuronide) and M6 (mono-oxidation).[3]

-

In Vivo Studies:

-

Mice: In mice, this compound is primarily cleared from the body through renal secretion of the unchanged drug.[2][3]

-

Monkeys: In contrast, monkeys mainly clear this compound through metabolic processes.[2][3] The major routes of metabolism in monkeys are N-carbamoyl glucuronidation to form the M3 metabolite and oxidation to form the M1 metabolite.[3] The M3 metabolite is the most abundant metabolite found in monkey excreta.[3] While M3 is also observed in mouse urine, the circulating levels of M3 relative to the parent drug are significantly higher in monkeys compared to mice, where they are almost absent.[3]

-

Excretion

The route of excretion for this compound and its metabolites is also species-dependent.

-

Mice: Following an intravenous bolus administration of [14C]this compound to mice, the majority of the radioactivity (74.7% of the dose) was excreted in the urine, with a smaller portion in the feces (7.04%).[1] After oral administration, a similar pattern was observed, with 65.7% of the dose recovered in urine and 10.8% in feces within 24 hours.[1]

-

Monkeys: In monkeys, where metabolism is the primary clearance mechanism, the metabolites are the main components excreted.

Quantitative Pharmacokinetic Data

| Parameter | Mouse | Monkey | Rat, Dog, Human (in vitro) |

| Primary Clearance Mechanism | Renal Secretion[2][3] | Metabolism[2][3] | Slow turnover in hepatocytes[3] |

| Major Metabolites | M3 (carbamoyl glucuronide) observed in urine[3] | M3 (carbamoyl glucuronide), M1 (oxidation product)[3] | M3, M6 (mono-oxidation)[3] |

| Primary Route of Excretion | Urine[1] | Not explicitly stated, but metabolites are major components in excreta[3] | Not Applicable |

| Oral Absorption | Rapid and well-absorbed[1] | Not explicitly stated | Not Applicable |

Experimental Protocols

The following sections describe generalized methodologies for key experiments in preclinical pharmacokinetic studies of a small molecule like this compound, based on standard practices.

Animal Models

Male CD-1 mice and female cynomolgus monkeys are commonly used species for preclinical pharmacokinetic studies.[1] Animals are typically acclimated to the laboratory environment before the study begins.[1]

Drug Administration

-

Oral Administration (Mice): this compound can be administered via oral gavage. The compound is typically dissolved in a suitable vehicle, such as physiological saline (0.9% sodium chloride).[1] A common dose used in mouse studies is 10 mg/kg.[1]

-

Intravenous Administration (Mice and Monkeys): For intravenous administration, this compound is also dissolved in a suitable vehicle like physiological saline. Doses of 10 mg/kg in mice and 0.5 mg/kg in monkeys have been reported.[1]

Sample Collection

-

Blood/Plasma:

-

Mice: Serial blood samples can be collected at various time points post-dosing (e.g., 0.1, 0.25, 0.5, 1, 3, 6, 9, 12, and 24 hours).[1] Blood is collected into tubes containing an anticoagulant (e.g., heparin) and plasma is separated by centrifugation.[1]

-

Monkeys: Blood samples are collected at predetermined time points after drug administration.

-

-

Urine and Feces: For excretion balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., up to 168 hours).[1]

Bioanalytical Methods

Concentrations of this compound and its metabolites in plasma, urine, and fecal homogenates are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. For studies involving radiolabeled compounds like [14C]this compound, total radioactivity is measured using liquid scintillation counting.

Conclusion

The preclinical pharmacokinetic evaluation of this compound reveals a profile characterized by good oral absorption in mice and significant species-dependent differences in clearance mechanisms. While mice primarily excrete the drug unchanged via the kidneys, monkeys rely on metabolic clearance, with N-carbamoyl glucuronidation and oxidation being the major pathways. This divergence in metabolic fate underscores the importance of selecting appropriate animal models for predicting human pharmacokinetics. Although specific quantitative parameters for the parent drug remain to be fully elucidated in the public domain, the available data on the disposition and metabolism of this compound provide a solid foundation for further drug development efforts. Future studies detailing the complete pharmacokinetic profile in multiple preclinical species would be invaluable for refining dose selection and safety assessments in subsequent clinical trials.

References

Sofiniclin's Modulation of Neuronal Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofiniclin (also known as ABT-894) is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed initially for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), it demonstrated some efficacy in early clinical trials but ultimately did not progress to market. This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its interaction with nAChR subtypes. It includes a compilation of its binding affinity and functional activity, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development interested in the modulation of nAChRs.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including cognitive function, attention, and reward pathways. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. This compound emerged as a promising therapeutic agent targeting these receptors, specifically the α4β2* and α6β2* subtypes. This guide delves into the core aspects of this compound's interaction with nAChRs, providing a detailed technical foundation for further research and development.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's binding affinity and functional activity at various nAChR subtypes.

Table 1: this compound Binding Affinity for nAChR Subtypes

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| α4β2 | [¹²⁵I]-Epibatidine | Rat striatal sections | 1.3 | [1][2] |

| α6β2 | [¹²⁵I]-α-Conotoxin MII | Rat striatal sections | 1.9 | [1] |

Table 2: this compound Functional Activity at nAChR Subtypes

| Receptor Subtype | Cell Line | Assay Type | EC₅₀ (µM) | Efficacy | Reference |

| α4β2 | HEK293 | Not Specified | 0.4 | Full Agonist | [3] |

Note: Further details on the specific assay conditions for the EC₅₀ value in HEK293 cells were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for [³H]-epibatidine binding to characterize nAChRs.

Objective: To determine the binding affinity (Kᵢ) of this compound for nAChR subtypes.

Materials:

-

Rat brain tissue (e.g., striatum) or cells expressing the nAChR subtype of interest.

-

Radioligand: [¹²⁵I]-Epibatidine or [¹²⁵I]-α-Conotoxin MII.

-

Non-labeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a known displacer for non-specific binding determination).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays (Electrophysiology)

Patch-clamp electrophysiology on cells expressing specific nAChR subtypes is the gold standard for characterizing the functional activity of a compound.

Objective: To determine the potency (EC₅₀) and efficacy (maximal response) of this compound at specific nAChR subtypes.

Materials:

-

HEK293 cells stably or transiently expressing the human nAChR subtype of interest (e.g., α4β2, α7).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

-

Agonist (this compound) solutions of varying concentrations.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the nAChR subtype of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.

-

Data Acquisition: Record the inward currents elicited by the application of this compound at a holding potential of, for example, -70 mV.

-

Data Analysis:

-

Measure the peak amplitude of the current response at each this compound concentration.

-

Plot the normalized current response against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal response).

-

The efficacy can be expressed as a percentage of the maximal response to a reference agonist like acetylcholine (ACh).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows.

Caption: this compound's Proposed Mechanism of Action.

References

The Effect of Sofinicline on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of sofinicline (formerly ABT-894), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). We delve into its mechanism of action, its modulatory effects on cholinergic and other neurotransmitter systems, and the downstream signaling pathways it influences. This document synthesizes quantitative data from key preclinical studies, details the experimental protocols used to generate this data, and provides visualizations of the core mechanisms and experimental workflows. The aim is to offer a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting the cholinergic system.

Introduction: The Cholinergic System and Sofinicline

The central cholinergic system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a wide array of cognitive processes, including learning, memory, and attention.[1] Nicotinic acetylcholine receptors (nAChRs), a major class of cholinergic receptors, are ligand-gated ion channels that mediate fast synaptic transmission throughout the central nervous system (CNS).[2][3] These receptors are pentameric structures assembled from a variety of subunits, with the α4β2 subtype being the most abundant high-affinity nAChR in the brain.[4]

The α4β2 nAChR has been a significant target for therapeutic development, particularly for conditions marked by cognitive deficits, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6][7] Agonists at this receptor can enhance cholinergic signaling and modulate the release of other key neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin.[8]

Sofinicline (ABT-894) is a novel compound developed as a selective partial agonist for the α4β2 nAChR.[5][9] Its development was driven by the observation that nicotinic agents can improve cognitive function.[6] As a partial agonist, sofinicline binds to and activates the α4β2 receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine, or other full agonists like nicotine (B1678760).[10][11] This property is hypothesized to provide a therapeutic window that enhances cholinergic tone and downstream neurotransmitter release sufficiently to improve cognitive function while minimizing the adverse effects associated with full nicotinic agonism.[12] This guide will explore the preclinical data that defines sofinicline's effects on cholinergic neurotransmission.

Mechanism of Action and Receptor Pharmacology

Sofinicline's primary mechanism is its function as a high-affinity partial agonist at the α4β2 subtype of nAChRs.[5][6]

Receptor Binding Affinity

Binding assays are crucial for determining a compound's affinity for its target receptor. Sofinicline has demonstrated high affinity and selectivity for nAChR subtypes containing the α4 and β2 subunits. It is more potent than the related compound ABT-089.[9][13] The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Radioligand | Sofinicline (ABT-894) Ki (nM) | Reference |

| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [9][13] |

| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [9][13] |

| Note: The asterisk () indicates that the exact subunit composition in native tissue is not fully defined but is known to contain the specified subunits.* |

Functional Activity as a Partial Agonist

As a partial agonist, sofinicline stabilizes a receptor conformation that leads to channel opening, but less effectively than a full agonist. This results in a lower maximal effect (Emax) even at saturating concentrations. This partial agonism is a key feature, as it is thought to provide a "ceiling" effect, preventing the excessive receptor stimulation and subsequent desensitization that can occur with full agonists.[10] This modulation helps to normalize neurotransmitter release, particularly dopamine, in a controlled manner.[11]

The functional consequence of sofinicline binding is the influx of cations (Na⁺, K⁺, and Ca²⁺) through the nAChR channel, leading to depolarization of the neuronal membrane.[3] The influx of calcium is particularly significant as it acts as a second messenger, triggering downstream signaling cascades and modulating neurotransmitter release from presynaptic terminals.

Modulation of Cholinergic and Dopaminergic Neurotransmission

The strategic location of α4β2 nAChRs on presynaptic terminals allows them to exert powerful control over the release of multiple neurotransmitters.[2] Sofinicline, by activating these receptors, directly influences these systems.

Impact on Dopamine Release

A critical effect of α4β2 nAChR activation is the modulation of dopamine release.[3][14] These receptors are densely expressed on dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and prefrontal cortex. Activation of these presynaptic nAChRs enhances dopamine release in these terminal fields.[15]

Studies have shown that α4β2 agonists can stimulate dopamine release.[15] Varenicline, another α4β2 partial agonist, has been shown to produce a moderate and sustained increase in dopamine levels.[11] Sofinicline is expected to act similarly, increasing dopamine efflux in a controlled manner. This mechanism is believed to underlie its potential efficacy in treating ADHD, a disorder associated with dysregulated dopamine signaling.[6]

Impact on Acetylcholine Release

Nicotinic agonists can also influence the release of acetylcholine itself through presynaptic autoreceptors, creating a feedback loop.[16] Systemic administration of the nicotinic agonist RJR-2403 has been shown to produce a significant (90%) and sustained increase in cortical acetylcholine levels in rats, as measured by in vivo microdialysis.[8] Given its similar mechanism, sofinicline is anticipated to produce comparable effects, thereby amplifying cholinergic tone in key cortical regions.

dot

Caption: Sofinicline's action at a presynaptic terminal.

Intracellular Signaling Pathways

The activation of nAChRs by sofinicline is not limited to immediate changes in membrane potential and neurotransmitter release. The resulting calcium influx initiates downstream intracellular signaling cascades that can have long-term effects on neuronal health and function.

One of the key pathways activated by nAChR-mediated Ca²⁺ entry is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[4][17] This pathway is critically involved in promoting cell survival and neuroprotection by inhibiting apoptotic (cell death) processes. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins and the enhancement of anti-apoptotic proteins like Bcl-2.[17] This neuroprotective effect suggests that compounds like sofinicline could potentially modify the course of neurodegenerative diseases.[4]

dot

Caption: The nAChR-mediated PI3K/Akt signaling pathway.

Detailed Experimental Protocols

The characterization of sofinicline's effects relies on a suite of established preclinical assays. Below are detailed methodologies for key experiments.

Receptor Binding Assay (Competitive Binding)

This protocol is used to determine the binding affinity (Ki) of sofinicline for specific nAChR subtypes.

-

Objective: To quantify the affinity of sofinicline for α4β2* and α6β2* nAChRs in native tissue.

-

Materials: Rat striatal sections, radioligands (¹²⁵I-epibatidine for α4β2, ¹²⁵I-α-conotoxinMII for α6β2), unlabeled sofinicline, blocking agents (100 nM α-CtxMII for α4β2* assay to block α6β2* sites), incubation buffer, scintillation counter or phosphor imaging system.

-

Procedure:

-

Tissue Preparation: Rat brains are dissected, and the striatum is sectioned using a cryostat.

-

Incubation: Sections are incubated with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of unlabeled sofinicline.

-

Blocking (for α4β2):* To isolate α4β2* binding, incubations with ¹²⁵I-epibatidine are performed in the presence of 100 nM α-conotoxinMII to block its binding to α6β2* sites.

-

Washing: After incubation, sections are washed in ice-cold buffer to remove unbound ligand.

-

Detection: Sections are exposed to phosphor imaging film or quantified using a gamma counter.

-

Data Analysis: The concentration of sofinicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[18][19][20]

-

Objective: To measure extracellular levels of acetylcholine and dopamine in the prefrontal cortex or nucleus accumbens following systemic administration of sofinicline.

-

Materials: Adult male Sprague-Dawley rats, stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), guide cannula, anesthesia (e.g., isoflurane), microinfusion pump, fraction collector, artificial cerebrospinal fluid (aCSF), HPLC system with electrochemical detection.[18][21]

-

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., prefrontal cortex). The cannula is secured with dental cement. Animals are allowed to recover for several days.[22]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the awake, freely moving animal.[19]

-

Perfusion & Equilibration: The probe is perfused with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.

-

Drug Administration: Sofinicline or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

Post-Injection Collection: Dialysate collection continues for several hours post-injection.

-

Sample Analysis: The concentration of acetylcholine or dopamine in the dialysate samples is quantified using HPLC coupled with electrochemical detection.[18]

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the pre-drug baseline average.

-

dot

Caption: Experimental workflow for in vivo microdialysis.

Electrophysiology (Brain Slice Recording)

This protocol is used to measure the direct effects of sofinicline on the electrical activity of specific neurons, such as VTA dopamine neurons.[23][24]

-

Objective: To determine if sofinicline modulates the firing rate of VTA dopamine neurons.

-

Materials: Rat or mouse brain slices containing the VTA, artificial cerebrospinal fluid (aCSF), recording chamber, patch-clamp amplifier, electrodes, microscope with IR-DIC optics.

-

Procedure:

-

Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the VTA are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Neuron Identification: VTA dopamine neurons are visually identified using IR-DIC optics and further characterized by their electrophysiological properties, such as a slow, regular firing pattern and the presence of a hyperpolarization-activated current (Ih).[25][26]

-

Baseline Activity: The spontaneous firing rate of a neuron is recorded in the whole-cell or cell-attached patch-clamp configuration.

-

Drug Application: Sofinicline is bath-applied to the slice at known concentrations.

-

Effect Measurement: Changes in the neuron's firing rate, membrane potential, or synaptic currents are recorded during and after drug application.

-

Data Analysis: The firing frequency before, during, and after sofinicline application is compared to determine the drug's effect.

-

dot

Caption: Experimental workflow for brain slice electrophysiology.

Conclusion

Sofinicline is a selective α4β2 nicotinic acetylcholine receptor partial agonist that exerts significant influence over cholinergic and dopaminergic neurotransmission. Its high affinity for the α4β2 subtype allows it to modulate the activity of these key receptors, which are strategically positioned to control the release of multiple neurotransmitters. By partially activating these receptors, sofinicline enhances the release of dopamine and acetylcholine in a controlled manner, avoiding the overstimulation associated with full agonists. Furthermore, it engages intracellular signaling pathways like the PI3K/Akt cascade, which may confer neuroprotective benefits. The preclinical data, generated through rigorous experimental protocols such as receptor binding assays, in vivo microdialysis, and electrophysiology, provide a strong mechanistic foundation for its potential therapeutic use in disorders characterized by deficits in cholinergic and dopaminergic function. This guide provides the foundational technical details for researchers and drug developers working to advance therapeutics for cognitive and neurological disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ispronicline: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of dopamine release by nicotinic acetylcholine receptor ligands in rat brain slices correlates with the profile of high, but not low, sensitivity alpha4beta2 subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jneurosci.org [jneurosci.org]

Sofinicline in Parkinson's Disease Research: A Technical Guide

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, resting tremors, and postural instability[1]. While dopamine (B1211576) replacement therapy remains the gold standard for managing motor symptoms, it is often associated with diminishing efficacy and the emergence of side effects over time[2]. Furthermore, non-dopaminergic pathways, including the cholinergic system, are also implicated in the pathophysiology of PD, contributing to both motor and non-motor symptoms. This has spurred research into alternative therapeutic targets, with a growing interest in nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are being investigated for their potential neuroprotective and cognitive-enhancing effects[3]. Agonists of these receptors can modulate the release of several neurotransmitters, including dopamine, which is crucial for motor control[4]. Sofinicline (formerly ABT-894) is a potent and selective agonist for the α4β2 nAChR subtype[5][6]. While extensively studied for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action suggests a plausible therapeutic role in Parkinson's disease[6][7]. This technical guide provides an in-depth overview of Sofinicline, its mechanism of action, preclinical data, and the experimental protocols relevant to its investigation in the context of Parkinson's disease research.

Pharmacology of Sofinicline

Sofinicline is a novel compound that demonstrates high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. Its potency is highlighted by its low nanomolar binding affinities, making it a subject of interest for conditions where cholinergic modulation is desired[5][8].

Quantitative Data: Binding Affinity

The binding affinity of Sofinicline to different nAChR subtypes has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| α4β2* nAChRs | ¹²⁵I-epibatidine | 1.3 | [5][8] |

| α6β2* nAChRs | ¹²⁵I-α-conotoxinMII | 1.9 | [5][8] |

| *Indicates the possible presence of other subunits in the nAChR complex. |

Mechanism of Action and Signaling Pathways

Sofinicline exerts its effects by binding to and activating α4β2 nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system[4]. Upon agonist binding, the receptor undergoes a conformational change, opening a channel permeable to cations such as sodium (Na+) and calcium (Ca2+)[4]. The influx of these ions leads to neuronal depolarization and the modulation of neurotransmitter release[4]. In the context of Parkinson's disease, the stimulation of α4β2 nAChRs on dopaminergic terminals in the striatum is of particular interest as it can enhance dopamine release, potentially compensating for the dopaminergic deficit[9].

References

- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Significance of nicotine and nicotinic acetylcholine receptors in Parkinson’s disease [frontiersin.org]

- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 5. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 6. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medrxiv.org [medrxiv.org]

Molecular Interactions of Sofiniclin with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofiniclin (ABT-894) is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the molecular interactions between this compound and nAChRs, consolidating key binding affinity and functional activity data. Detailed experimental methodologies for radioligand binding assays and functional characterization are presented, alongside visualizations of experimental workflows and signaling pathways. This document serves as a comprehensive resource for researchers engaged in the study of nAChR pharmacology and the development of novel therapeutics targeting this receptor family.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] The diversity of nAChR subtypes, arising from various combinations of α and β subunits, allows for a wide range of physiological functions and presents opportunities for selective pharmacological targeting.[1] this compound (ABT-894) emerged as a promising therapeutic candidate, particularly for attention-deficit/hyperactivity disorder (ADHD), due to its potent and selective agonist activity at α4β2* and α6β2* nAChR subtypes.[1][2] Understanding the precise molecular interactions of this compound with these receptors is crucial for elucidating its mechanism of action and for the rational design of future nAChR-targeted drugs.

Quantitative Molecular Interaction Data

The interaction of this compound with various nAChR subtypes has been characterized through binding and functional assays. The following tables summarize the available quantitative data.

Table 1: this compound Binding Affinities for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |

| α4β2 | [¹²⁵I]Epibatidine | Rat Striatum | 1.3 | [3] |

| α6β2 | [¹²⁵I]α-Conotoxin MII | Rat Striatum | 1.9 | [3] |

Note: The asterisk () indicates that the receptor complex may contain other subunits.*

Table 2: this compound Functional Activity at nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line / System | Agonist Activity | Efficacy | EC₅₀ | Reference |

| α4β2 | Electrophysiology | Neuronal Cell Assays | Potent Agonist | Full Agonist | Not Reported | [2] |

| α6β2* | Electrophysiology | Neuronal Cell Assays | Potent Agonist | Not Reported | Not Reported | [2] |

| α6β4 | Electrophysiology | Not Specified | Weak Partial Agonist | Low | Not Reported | [4] |

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy and potency.

Radioligand Binding Assays

These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for α4β2* and α6β2* nAChRs.

Materials:

-

Rat striatal tissue

-

[¹²⁵I]Epibatidine (for α4β2* labeling)

-

[¹²⁵I]α-Conotoxin MII (for α6β2* labeling)

-

α-Conotoxin MII (as a blocker for α6β2*)

-

This compound (unlabeled)

-

Homogenization buffer

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Workflow Diagram:

Protocol Steps: